molecular formula C8H18INO2 B1209901 Propionylcholine iodide CAS No. 2494-55-5

Propionylcholine iodide

Cat. No.: B1209901
CAS No.: 2494-55-5
M. Wt: 287.14 g/mol
InChI Key: ZMFGAUXLTPASPR-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propionylcholine iodide typically involves the reaction of choline with propionic acid in the presence of an iodide source. The reaction conditions often include a controlled temperature and pH to ensure the efficient formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to achieve the required purity for research applications .

Properties

IUPAC Name

trimethyl(2-propanoyloxyethyl)azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18NO2.HI/c1-5-8(10)11-7-6-9(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFGAUXLTPASPR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC[N+](C)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5072-54-8 (Parent)
Record name Choline iodide propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002494555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00883855
Record name Ethanaminium, N,N,N-trimethyl-2-(1-oxopropoxy)-, iodide (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2494-55-5
Record name Ethanaminium, N,N,N-trimethyl-2-(1-oxopropoxy)-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2494-55-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Choline iodide propionate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propionylcholine iodide
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83572
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Record name Ethanaminium, N,N,N-trimethyl-2-(1-oxopropoxy)-, iodide (1:1)
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Record name Ethanaminium, N,N,N-trimethyl-2-(1-oxopropoxy)-, iodide (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethyl(2-propionyloxyethyl)ammonium iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Propionylcholine iodide interact with enzymes and what are the downstream effects?

A1: this compound acts as a substrate for cholinesterases, a family of enzymes crucial for nervous system function. Specifically, it is hydrolyzed by these enzymes at a slower rate compared to Acetylcholine iodide []. This difference in hydrolysis rates can be attributed to the structural differences between the two molecules, highlighting the importance of structure-activity relationships in enzyme-substrate interactions. The inhibition of cholinesterases, as studied using Cadmium in [], can lead to the accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve impulses and potential neurotoxic effects.

Q2: Can you elaborate on the structural features of this compound and its relation to Acetylcholine?

A2: this compound, similar in structure to the neurotransmitter Acetylcholine, possesses a quaternary ammonium group linked to an ethyl chain esterified with propionic acid. In contrast, Acetylcholine has an acetyl group instead of a propionyl group []. This subtle change in structure significantly impacts the compound's interaction with cholinesterases. While both serve as substrates, the presence of the propionyl group in this compound leads to a slower rate of hydrolysis compared to Acetylcholine []. This difference in hydrolysis rates underscores the specificity of enzyme-substrate interactions and the importance of structural variations in influencing biological activity.

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